An In-depth Technical Guide to Methyl Chroman-5-carboxylate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Methyl Chroman-5-carboxylate: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of methyl chroman-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its status as a potentially novel or less-documented molecule, this document synthesizes information from established chemical principles and data from structurally related chroman derivatives to present a predictive yet scientifically grounded profile. The guide covers putative synthetic routes, predicted physicochemical and spectroscopic properties, potential biological activities, and essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of the chroman scaffold.
Introduction: The Chroman Scaffold in Medicinal Chemistry
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif found in a diverse array of natural products and synthetic molecules exhibiting significant biological activities. This structural core is a key component in compounds with demonstrated anticancer, antiepileptic, and antimicrobial properties. The substitution pattern on the chroman ring system plays a crucial role in modulating the pharmacological profile of these molecules. Methyl chroman-5-carboxylate, featuring a methoxycarbonyl group at the C5 position of the benzene ring, represents an intriguing yet underexplored derivative. This guide aims to fill the existing knowledge gap by providing a detailed theoretical and practical framework for its synthesis, characterization, and potential applications.
Synthesis of Methyl Chroman-5-carboxylate
Synthesis of Chroman-5-carboxylic Acid (Hypothetical Pathway)
A potential route to chroman-5-carboxylic acid could be adapted from known methodologies for the synthesis of substituted chromans. One such approach involves the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde or acid, followed by cyclization.
Experimental Protocol: Synthesis of Chroman-5-carboxylic Acid
Causality: This protocol is designed based on the principles of acid-catalyzed cyclization to form the chroman ring. The choice of reagents and conditions aims to maximize yield and purity.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3-hydroxysalicylic acid (1 equivalent) and crotonaldehyde (1.2 equivalents) in anhydrous toluene.
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Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield chroman-5-carboxylic acid.
Esterification to Methyl Chroman-5-carboxylate
The conversion of the carboxylic acid to its corresponding methyl ester can be readily achieved through Fischer esterification, a classic and reliable acid-catalyzed reaction.[1][2][3]
Experimental Protocol: Fischer Esterification of Chroman-5-carboxylic Acid
Causality: This standard esterification protocol utilizes an excess of methanol to drive the equilibrium towards the product and a strong acid catalyst to accelerate the reaction rate.[1]
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Reaction Setup: Dissolve chroman-5-carboxylic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude methyl chroman-5-carboxylate can be further purified by flash chromatography if necessary.
Caption: Synthetic pathway to methyl chroman-5-carboxylate.
Physicochemical and Spectroscopic Properties (Predicted)
The physical and spectroscopic properties of methyl chroman-5-carboxylate are predicted based on the analysis of its constituent functional groups and data from analogous chroman derivatives.
Physical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₁H₁₂O₃ | Based on the chemical structure. |
| Molecular Weight | 192.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | Typical for similar aromatic esters. |
| Melting Point | 50-70 °C | Estimation based on related substituted chromans. |
| Boiling Point | > 250 °C (at atmospheric pressure) | High boiling point expected due to molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); sparingly soluble in water. | The ester group and aromatic ring confer lipophilicity, while the ether oxygen provides some polarity. |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The following are the predicted key spectral features for methyl chroman-5-carboxylate.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy [4][5]
The proton NMR spectrum is expected to show distinct signals for the aromatic, chroman ring, and methyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | d | 1H | Aromatic H (H-6) |
| ~6.8-7.0 | t | 1H | Aromatic H (H-7) |
| ~6.7-6.9 | d | 1H | Aromatic H (H-8) |
| ~4.2-4.4 | t | 2H | O-CH₂ (H-2) |
| ~2.7-2.9 | t | 2H | Ar-CH₂ (H-4) |
| ~1.9-2.1 | m | 2H | CH₂ (H-3) |
| ~3.9 | s | 3H | O-CH₃ (ester) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy [6]
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (ester) |
| ~155 | C-O (aromatic ether, C-8a) |
| ~135 | Aromatic C (C-6) |
| ~128 | Aromatic C (C-5) |
| ~120 | Aromatic C (C-4a) |
| ~118 | Aromatic C (C-7) |
| ~116 | Aromatic C (C-8) |
| ~67 | O-CH₂ (C-2) |
| ~52 | O-CH₃ (ester) |
| ~25 | Ar-CH₂ (C-4) |
| ~22 | CH₂ (C-3) |
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-2850 | C-H (aliphatic) |
| ~1720 | C=O (ester) |
| ~1600, 1480 | C=C (aromatic) |
| ~1250 | C-O (ester and ether) |
Reactivity and Potential Transformations
Methyl chroman-5-carboxylate possesses several reactive sites that can be exploited for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.
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Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.[7]
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Reduction: The ester can be reduced to the corresponding primary alcohol (5-(hydroxymethyl)chroman) using reducing agents like lithium aluminum hydride (LiAlH₄).
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Amidation: Reaction with amines can convert the ester into the corresponding amides, which are often of interest in medicinal chemistry.
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Aromatic Electrophilic Substitution: The benzene ring of the chroman system can undergo electrophilic substitution reactions (e.g., nitration, halogenation), although the position of substitution will be directed by the existing substituents.
Caption: Reactivity map of methyl chroman-5-carboxylate.
Potential Biological Activities and Applications
While the specific biological profile of methyl chroman-5-carboxylate has not been reported, the chroman scaffold is a well-established pharmacophore. Derivatives of chroman have shown a wide range of biological activities, suggesting that methyl chroman-5-carboxylate could serve as a valuable starting point for the development of new therapeutic agents.
-
Anticancer Activity: Many chroman derivatives have demonstrated potent anticancer properties.[8] The specific substitution pattern and the presence of the carboxylate group could influence cytotoxicity and selectivity towards cancer cell lines.
-
Antiepileptic Activity: Certain chroman analogs have been investigated as voltage-gated sodium channel blockers, indicating potential for antiepileptic applications.[8]
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Antimicrobial Activity: The chroman nucleus is present in some natural and synthetic compounds with antibacterial and antifungal activities.[9] Further derivatization of methyl chroman-5-carboxylate could lead to the discovery of novel antimicrobial agents.
Safety and Handling
As a novel or sparsely studied chemical, methyl chroman-5-carboxylate should be handled with care in a laboratory setting, following standard safety protocols for research chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl chroman-5-carboxylate is a promising, yet underexplored, member of the chroman family of heterocyclic compounds. This technical guide has provided a comprehensive, albeit predictive, overview of its fundamental properties. The proposed synthetic routes are based on well-established chemical transformations, and the predicted spectroscopic data offer a benchmark for its characterization. The diverse biological activities associated with the chroman scaffold suggest that methyl chroman-5-carboxylate is a valuable target for synthesis and a promising platform for the development of new therapeutic agents. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this intriguing molecule.
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